1-Bromo-2-iodoethene
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Overview
Description
1-Bromo-2-iodoethene is an organohalogen compound with the molecular formula C₂H₂BrI It is characterized by the presence of both bromine and iodine atoms attached to an ethene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-iodoethene can be synthesized through various methods. One common approach involves the halogenation of ethene derivatives. For instance, the reaction of ethene with bromine and iodine under controlled conditions can yield this compound. The reaction typically requires a solvent such as carbon tetrachloride and is carried out at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also involve the use of advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-iodoethene undergoes various chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkynes or other unsaturated compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or ammonia are commonly used.
Addition Reactions: Halogens (e.g., chlorine, bromine), hydrogen halides (e.g., hydrogen chloride, hydrogen bromide), and other electrophiles.
Elimination Reactions: Strong bases such as sodium hydride or potassium hydroxide.
Major Products:
Substitution Reactions: Products include substituted ethene derivatives.
Addition Reactions: Products include dihalogenated or halogenated ethane derivatives.
Elimination Reactions: Products include alkynes or other unsaturated hydrocarbons.
Scientific Research Applications
1-Bromo-2-iodoethene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: It can be used in the synthesis of biologically active compounds and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-iodoethene involves its reactivity with various nucleophiles and electrophiles. The presence of both bromine and iodine atoms makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in substitution reactions, the bromine or iodine atoms are replaced by other functional groups, leading to the formation of new compounds with different properties.
Comparison with Similar Compounds
- 1-Bromo-2-chloroethene
- 1-Bromo-2-fluoroethene
- 1-Iodo-2-chloroethene
- 1-Iodo-2-fluoroethene
Comparison: 1-Bromo-2-iodoethene is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and properties compared to other similar compounds. The combination of these halogens allows for a wider range of chemical transformations and applications. For instance, the larger atomic size and lower electronegativity of iodine compared to bromine can influence the compound’s reactivity and the types of reactions it undergoes.
Properties
IUPAC Name |
1-bromo-2-iodoethene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrI/c3-1-2-4/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDMSJMYYBXEPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CI)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.85 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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